Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monopotassium salt
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Overview
Description
Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monopotassium salt is a chemical compound with the molecular formula C15H15KN4O5S and a molecular weight of 402.4667 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monopotassium salt typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with methyl o-sulphonylbenzoate under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the monopotassium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monopotassium salt has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monopotassium salt involves the inhibition of specific enzymes or pathways. For example, it inhibits the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition disrupts the metabolic processes of target organisms, leading to their control or elimination .
Comparison with Similar Compounds
Similar Compounds
Sulfometuron-methyl: A similar compound with comparable applications and mechanisms of action.
Nicosulfuron: Another related compound used in similar contexts.
Uniqueness
Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monopotassium salt is unique due to its specific molecular structure and the presence of the monopotassium salt form, which may confer distinct properties and advantages in certain applications .
Properties
CAS No. |
79793-01-4 |
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Molecular Formula |
C15H15KN4O5S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
potassium;(4,6-dimethylpyrimidin-2-yl)carbamoyl-(2-methoxycarbonylphenyl)sulfonylazanide |
InChI |
InChI=1S/C15H16N4O5S.K/c1-9-8-10(2)17-14(16-9)18-15(21)19-25(22,23)12-7-5-4-6-11(12)13(20)24-3;/h4-8H,1-3H3,(H2,16,17,18,19,21);/q;+1/p-1 |
InChI Key |
OJIBMMKMXQHCPN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=CC=CC=C2C(=O)OC)C.[K+] |
Origin of Product |
United States |
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